PAF Receptor Antagonist Activity: Comparative Potency of 3-Pyridyl Tetrahydrofuran Derivatives vs. Alternative Aryl Substituents
In a defined series of cyclic ether acetal platelet-activating factor (PAF) receptor antagonists, compounds incorporating the 3-pyridyl moiety on a tetrahydrofuran scaffold were systematically evaluated. The optimal compound in this series, 2-(3-pyridyl)alkoxy-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran (compound 27a), demonstrated inhibition of [³H]-PAF receptor binding to washed human platelet membranes with an IC₅₀ of 100 nM [1]. While this data is for a derivatized analog rather than the parent carboxylic acid, it establishes the essential contribution of the 3-pyridyl-tetrahydrofuran core to PAF receptor engagement. Comparative SAR studies within the same series demonstrated that modification of the aryl substitution pattern and stereochemistry about the tetrahydrofuran ring produced measurable changes in antagonist potency, indicating that the 3-pyridyl-tetrahydrofuran framework provides a privileged scaffold for this target class [1]. The parent carboxylic acid serves as the key synthetic intermediate for accessing this biologically validated series.
| Evidence Dimension | PAF receptor binding inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM (for derivatized analog 27a containing the 3-pyridyl-tetrahydrofuran core) |
| Comparator Or Baseline | Other aryl-substituted tetrahydrofuran analogs within the same series showed varied potency; quantitative comparator data not specified in abstract |
| Quantified Difference | Not directly quantified against a specific comparator in available abstract; SAR study demonstrated potency variation with substitution pattern |
| Conditions | Washed human platelet membranes; [³H]-PAF radioligand binding assay |
Why This Matters
The 3-pyridyl-tetrahydrofuran core is a validated pharmacophore for PAF receptor antagonism, making the parent carboxylic acid a strategic building block for medicinal chemistry programs targeting inflammatory and cardiovascular indications.
- [1] Whittaker M, et al. Cyclic ether acetal platelet-activating-factor (PAF) receptor antagonists. 1. 3-Pyridyl derivatives. Bioorg Med Chem Lett. 1993;3(8):1493-1498. View Source
